molecular formula C18H34O4 B1626789 Diethyl undecylmalonate CAS No. 41240-52-2

Diethyl undecylmalonate

Cat. No.: B1626789
CAS No.: 41240-52-2
M. Wt: 314.5 g/mol
InChI Key: JTGMUXOVRXRFRN-UHFFFAOYSA-N
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Description

Diethyl undecylmalonate is a malonic acid derivative where the central methylene group is substituted with an undecyl (C₁₁H₂₃) chain, and the carboxylic acid groups are esterified with ethyl groups. Malonate esters are pivotal in organic synthesis, particularly in the malonic ester synthesis, enabling the formation of substituted acetic acids. The undecyl chain likely enhances lipophilicity, making it useful in surfactants or polymer applications, though specific data require extrapolation from related compounds.

Properties

CAS No.

41240-52-2

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

diethyl 2-undecylpropanedioate

InChI

InChI=1S/C18H34O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h16H,4-15H2,1-3H3

InChI Key

JTGMUXOVRXRFRN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

Diethyl undecylmalonate undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces undecylmalonic acid and ethanol .

  • Basic Hydrolysis : Forms the sodium salt of undecylmalonic acid, which decarboxylates upon heating .

Experimental Data ( ):

ConditionProductYield (%)
H~2~SO~4~ (70°C)Undecylmalonic acid85–90
NaOH (aqueous)Sodium undecylmalonate75–80

Thermal Cyclocondensation

At elevated temperatures (>250°C), this compound participates in cyclocondensation reactions with dinucleophiles (e.g., amines or phenols) to form heterocyclic compounds .

Example Reaction ( ):

Diethyl undecylmalonate+Diphenylamine250C4-Hydroxy-1-phenyl-2-quinolone+2EtOH\text{this compound} + \text{Diphenylamine} \xrightarrow{250^\circ \text{C}} \text{4-Hydroxy-1-phenyl-2-quinolone} + 2 \text{EtOH}

Yield : ~30% under optimized conditions.

Reaction Thermodynamics

Thermochemical data for diethyl malonate derivatives (NIST) :

ReactionΔH° (kJ/mol)ΔG° (kJ/mol)
C~7~H~11~O~4~^-^ + H^+^ → C~7~H~12~O~4~1442 ± 5.01432 ± 8.4

Side Reactions and Limitations

  • Dialkylation : Competing reaction during alkylation steps reduces yields .

  • Thermal Decomposition : Prolonged heating above 300°C leads to ketene formation and side products .

Industrial and Biomedical Relevance

  • Drug Synthesis : Intermediate for barbiturates and anticonvulsants .

  • Mitochondrial Research : Used to study ROS modulation and metabolic pathways .

For further details, consult primary sources on malonic ester chemistry and mitochondrial delivery systems .

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The following table compares key properties of diethyl undecylmalonate (estimated) with structurally similar malonate esters:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility (Polar Solvents) Key Substituent
Diethyl malonate C₇H₁₂O₄ 160.17 199.3 Miscible in ethanol, ether None (unsubstituted)
Dimethyl malonate C₅H₈O₄ 132.11 181 Soluble in water, ethanol Methyl ester groups
Diethyl benzylmalonate C₁₄H₁₈O₄ 250.29 ~300 (estimated) Low water solubility Benzyl group
Diethyl diallylmalonate C₁₃H₂₀O₄ 252.29 N/A Soluble in organic solvents Diallyl groups
This compound C₁₇H₃₂O₄ 300.43 (est.) >300 (est.) Low polarity solvents Undecyl chain

Key Observations :

  • Molecular Weight and Boiling Points : Longer substituents (e.g., undecyl vs. benzyl) increase molecular weight and boiling points due to greater van der Waals interactions .
  • Solubility : Polar substituents (e.g., methyl in dimethyl malonate) enhance water solubility, while hydrophobic groups (e.g., undecyl) reduce polarity, favoring solubility in organic solvents .

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